molecular formula C13H19NO B1487822 [2-(4-Methylphenyl)oxan-3-yl]methanamine CAS No. 1343690-33-4

[2-(4-Methylphenyl)oxan-3-yl]methanamine

Cat. No. B1487822
CAS RN: 1343690-33-4
M. Wt: 205.3 g/mol
InChI Key: GIHZZIZFMMONAF-UHFFFAOYSA-N
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Description

[2-(4-Methylphenyl)oxan-3-yl]methanamine, also known as 4-Methylmethcathinone (4-MMC), is a synthetic cathinone that belongs to the family of psychoactive substances. It is a designer drug that has been used as a recreational drug due to its stimulant properties. The chemical structure of 4-MMC is similar to that of cathinone, which is the active ingredient found in the khat plant.

Scientific Research Applications

Medicine

In the medical field, this compound shows potential for the development of new antibacterial agents. Its structure could be utilized to create molecules that target key proteins in bacterial cell division, such as FtsZ, which is considered a promising target for novel antibacterial drugs .

Material Science

The compound’s unique molecular structure may be valuable in material science, particularly in the synthesis of new polymeric materials. Its potential for creating polymers with specific properties could be explored, which might contribute to the development of advanced materials for industrial applications .

Environmental Science

Derivatives of this compound could be significant in environmental science. They may serve as precursors for the synthesis of compounds with potential use in environmental remediation, such as the degradation of pollutants or the development of new agrochemicals .

Analytical Chemistry

In analytical chemistry, “[2-(4-Methylphenyl)oxan-3-yl]methanamine” could be used as a reagent or a building block for the synthesis of complex molecules. It might be involved in the development of new analytical methods or sensors for detecting various substances .

Biochemistry

This compound could play a role in biochemistry research, particularly in the study of enzyme-substrate interactions or as a scaffold for designing inhibitors that can modulate enzyme activity. It may also be useful in studying the structure-activity relationships of biologically active molecules .

Pharmacology

Pharmacologically, the compound could be explored for its potential effects on various biological pathways. It might serve as a lead compound in drug discovery, contributing to the development of new therapeutic agents for treating diseases .

Organic Chemistry

In organic chemistry, “[2-(4-Methylphenyl)oxan-3-yl]methanamine” is a versatile compound that could be used in the synthesis of a wide range of organic molecules. Its reactivity and functional groups make it a valuable compound for constructing complex organic structures .

Industrial Applications

The compound’s potential industrial applications could include its use as an intermediate in the synthesis of dyes, coatings, or other chemicals that require specific organic functionalities. Its properties might be harnessed to improve the efficiency of industrial chemical processes.

properties

IUPAC Name

[2-(4-methylphenyl)oxan-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10-4-6-11(7-5-10)13-12(9-14)3-2-8-15-13/h4-7,12-13H,2-3,8-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHZZIZFMMONAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(CCCO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Methylphenyl)oxan-3-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(4-Methylphenyl)oxan-3-yl]methanamine
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Reactant of Route 6
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